8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol
8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol
Brand Name:
Vulcanchem
CAS No.:
159325-84-5
VCID:
VC21085771
InChI:
InChI=1S/C11H9N3O3/c1-5-9(6(2)15)10-8(14(5)16)4-3-7-11(10)13-17-12-7/h3-4,16H,1-2H3
SMILES:
CC1=C(C2=C(N1O)C=CC3=NON=C32)C(=O)C
Molecular Formula:
C11H9N3O3
Molecular Weight:
231.21 g/mol
8-Acetyl-7-methyl-6H-1,2,5-oxadiazolo[3,4-e]indol-6-ol
CAS No.: 159325-84-5
Cat. No.: VC21085771
Molecular Formula: C11H9N3O3
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159325-84-5 |
|---|---|
| Molecular Formula | C11H9N3O3 |
| Molecular Weight | 231.21 g/mol |
| IUPAC Name | 1-(6-hydroxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazol-8-yl)ethanone |
| Standard InChI | InChI=1S/C11H9N3O3/c1-5-9(6(2)15)10-8(14(5)16)4-3-7-11(10)13-17-12-7/h3-4,16H,1-2H3 |
| Standard InChI Key | YEOVCYIWTIZJMV-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N1O)C=CC3=NON=C32)C(=O)C |
| Canonical SMILES | CC1=C(C2=C(N1O)C=CC3=NON=C32)C(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator